2-Chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide

Catalog No.
S8186146
CAS No.
M.F
C9H6ClF4NO
M. Wt
255.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]ace...

Product Name

2-Chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C9H6ClF4NO

Molecular Weight

255.59 g/mol

InChI

InChI=1S/C9H6ClF4NO/c10-4-8(16)15-7-2-1-5(11)3-6(7)9(12,13)14/h1-3H,4H2,(H,15,16)

InChI Key

YULNFJFIZUZCBM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(F)(F)F)NC(=O)CCl

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)NC(=O)CCl

2-Chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by its unique molecular structure, which includes a chloro group, a fluoro group, and a trifluoromethyl group. Its molecular formula is C9H7ClF4NC_9H_7ClF_4N, and it has a molecular weight of approximately 237.61 g/mol. The presence of these functional groups significantly influences the compound's chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The chemical reactivity of 2-Chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide is primarily driven by its functional groups. Key types of reactions include:

  • Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, allowing for the introduction of different functional groups.
  • Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form corresponding carboxylic acids and amines.
  • Reduction: The compound can undergo reduction processes, particularly involving lithium aluminum hydride, to modify its functional groups.

These reactions make 2-Chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide a versatile intermediate in organic synthesis .

Research indicates that 2-Chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide exhibits significant biological activity, particularly as an enzyme inhibitor. It has been studied for potential antimicrobial and anti-inflammatory effects. The unique combination of chloro and trifluoromethyl groups may enhance its interaction with biological targets, making it a candidate for drug development . Specifically, it has shown promise in modulating pathways relevant to disease treatment, including cancer cell proliferation .

The synthesis of 2-Chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-fluoro-2-(trifluoromethyl)aniline.
  • Acylation Reaction: This aniline derivative undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine.
  • Purification: The crude product is purified through recrystallization or column chromatography.

This method can be scaled up for industrial production, employing automated systems to ensure high yields and purity levels .

2-Chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide has diverse applications in various fields:

  • Medicinal Chemistry: Explored as a potential lead compound for developing new pharmaceuticals.
  • Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Industrial Chemistry: Used as an intermediate in synthesizing more complex organic molecules and agrochemicals .

Interaction studies focus on the binding affinity of 2-Chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide to various biological targets. This compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions. Its binding interactions are primarily non-covalent, involving hydrogen bonds and hydrophobic interactions enhanced by the trifluoromethyl group . These studies are crucial for understanding how structural variations affect biological activity.

Several compounds share structural similarities with 2-Chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide. Here are some notable examples:

Compound NameStructural Features
N-[4-Fluoro-2-(trifluoromethyl)phenyl]acetamideLacks chlorine substituent
2-Chloro-N-(4-chlorophenyl)acetamideContains only one chloro substituent
N-(4-chlorophenyl)acetamideNo trifluoromethyl group
N-[4-trifluoromethylphenyl]acetamideLacks fluorine on the benzene ring

Uniqueness: The distinctive feature of 2-Chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide lies in its combination of both chloro and trifluoromethyl groups. This unique combination enhances its reactivity profile compared to similar compounds and may lead to diverse applications in both research and industry .

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

255.0074042 g/mol

Monoisotopic Mass

255.0074042 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-15-2024

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